

Spectroscopic Profile of Dimethyl Hexadecanedioate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl hexadecanedioate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl hexadecanedioate**, a long-chain aliphatic diester. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided to aid in reproducibility and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **Dimethyl hexadecanedioate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment
3.67	Singlet	-OCH ₃
2.30	Triplet	-CH ₂ -COO-
1.62	Multiplet	-CH ₂ -CH ₂ -COO-
1.25	Multiplet	-(CH ₂) ₁₀ -

¹³C NMR Data

Chemical Shift (ppm)	Assignment
174.3	C=O
51.4	-OCH ₃
34.1	-CH ₂ -COO-
29.2	-(CH ₂) ₁₀ -
24.9	-CH ₂ -CH ₂ -COO-

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
2917	Strong	C-H stretch (alkane)
2849	Strong	C-H stretch (alkane)
1741	Strong	C=O stretch (ester)
1464	Medium	C-H bend (alkane)
1172	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
314	5	[M] ⁺ (Molecular Ion)
283	20	[M - OCH ₃] ⁺
149	10	McLafferty rearrangement
98	100	
87	40	
74	80	
55	60	

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **Dimethyl hexadecanedioate** is dissolved in 0.6 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent)
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.98 s
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.09 s

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- 1-2 mg of **Dimethyl hexadecanedioate** is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent)
- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **Dimethyl hexadecanedioate** is prepared in a volatile organic solvent such as hexane or ethyl acetate.

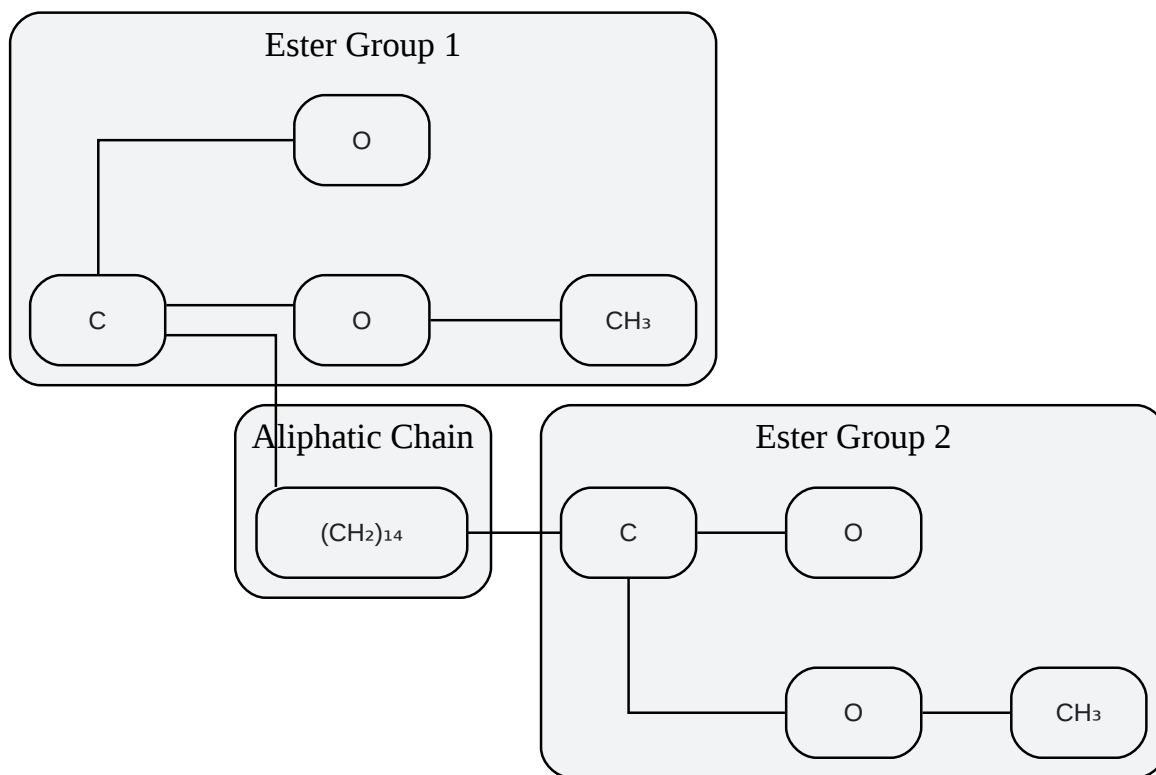
Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890A GC system (or equivalent)
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - Inlet Temperature: 250°C
 - Oven Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer: Agilent 5975C MSD (or equivalent)
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-550
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

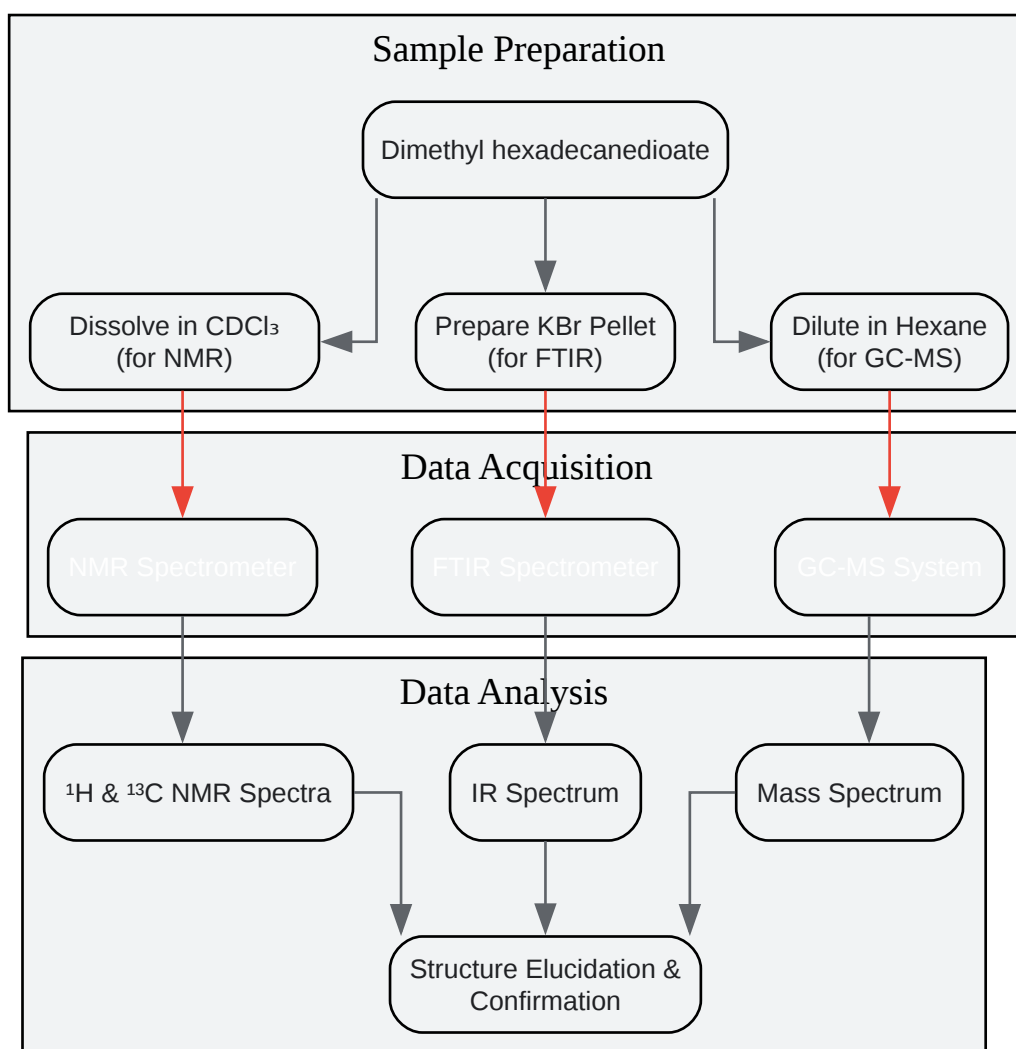
Visualizations

The following diagrams illustrate the key relationships and workflows in the spectroscopic analysis of **Dimethyl hexadecanedioate**.



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Caption: Molecular Structure of **Dimethyl hexadecanedioate**.



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Caption: General workflow for spectroscopic analysis.

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